Cas no 65628-72-0 (QUINOLINE, 2,4-DICHLORO-6,8-DIMETHOXY-)

2,4-Dichloro-6,8-dimethoxyquinoline is a substituted quinoline derivative characterized by its dichloro and dimethoxy functional groups at the 2,4 and 6,8 positions, respectively. This structural configuration imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The electron-withdrawing chlorine atoms and electron-donating methoxy groups enhance its reactivity in cross-coupling reactions and heterocyclic transformations. Its stability under various conditions allows for versatile applications in agrochemical and medicinal chemistry. The compound’s well-defined substitution pattern also facilitates precise modifications, enabling the development of targeted bioactive molecules. Suitable for research-scale use, it is typically handled under controlled conditions due to its reactive nature.
QUINOLINE, 2,4-DICHLORO-6,8-DIMETHOXY- structure
65628-72-0 structure
Product name:QUINOLINE, 2,4-DICHLORO-6,8-DIMETHOXY-
CAS No:65628-72-0
MF:C11H9Cl2NO2
MW:258.100661039352
CID:3524747
PubChem ID:49766592

QUINOLINE, 2,4-DICHLORO-6,8-DIMETHOXY- Chemical and Physical Properties

Names and Identifiers

    • QUINOLINE, 2,4-DICHLORO-6,8-DIMETHOXY-
    • 2,4-dichloro-6,8-dimethoxyquinoline
    • 65628-72-0
    • AP-065/43441402
    • Inchi: InChI=1S/C11H9Cl2NO2/c1-15-6-3-7-8(12)5-10(13)14-11(7)9(4-6)16-2/h3-5H,1-2H3
    • InChI Key: PJCWWDPIHKIDPC-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 257.0010339Da
  • Monoisotopic Mass: 257.0010339Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 31.4Ų

QUINOLINE, 2,4-DICHLORO-6,8-DIMETHOXY- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1660691-1g
2,4-Dichloro-6,8-dimethoxyquinoline
65628-72-0 98%
1g
¥3687.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1660691-100mg
2,4-Dichloro-6,8-dimethoxyquinoline
65628-72-0 98%
100mg
¥1146.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1660691-500mg
2,4-Dichloro-6,8-dimethoxyquinoline
65628-72-0 98%
500mg
¥2739.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1660691-5g
2,4-Dichloro-6,8-dimethoxyquinoline
65628-72-0 98%
5g
¥11077.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1660691-50mg
2,4-Dichloro-6,8-dimethoxyquinoline
65628-72-0 98%
50mg
¥842.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1660691-10mg
2,4-Dichloro-6,8-dimethoxyquinoline
65628-72-0 98%
10mg
¥362.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1660691-10g
2,4-Dichloro-6,8-dimethoxyquinoline
65628-72-0 98%
10g
¥15082.00 2024-05-05

Additional information on QUINOLINE, 2,4-DICHLORO-6,8-DIMETHOXY-

Research Brief on QUINOLINE, 2,4-DICHLORO-6,8-DIMETHOXY- (CAS: 65628-72-0): Recent Advances and Applications

The compound QUINOLINE, 2,4-DICHLORO-6,8-DIMETHOXY- (CAS: 65628-72-0) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of antimicrobial and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical characteristics, synthetic pathways, and biological activities.

One of the most notable advancements in the study of QUINOLINE, 2,4-DICHLORO-6,8-DIMETHOXY- is its application in the design of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, a mechanism distinct from traditional antibiotics. These findings suggest that QUINOLINE, 2,4-DICHLORO-6,8-DIMETHOXY- could serve as a promising scaffold for the development of next-generation antimicrobial therapies.

In addition to its antimicrobial properties, recent research has also investigated the anticancer potential of QUINOLINE, 2,4-DICHLORO-6,8-DIMETHOXY- and its derivatives. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that certain analogs of this compound exhibited selective cytotoxicity against cancer cell lines, particularly those associated with breast and lung cancers. The study further elucidated the compound's mechanism of action, revealing its ability to inhibit key signaling pathways involved in tumor proliferation. These results underscore the compound's potential as a lead candidate for anticancer drug development.

The synthetic pathways for QUINOLINE, 2,4-DICHLORO-6,8-DIMETHOXY- have also been a focus of recent research. A 2023 paper in Organic & Biomolecular Chemistry described an optimized synthetic route that improves yield and reduces environmental impact. The new method employs greener solvents and catalysts, aligning with the growing emphasis on sustainable chemistry in pharmaceutical manufacturing. This advancement not only enhances the scalability of the compound's production but also addresses regulatory and environmental concerns.

Despite these promising developments, challenges remain in the clinical translation of QUINOLINE, 2,4-DICHLORO-6,8-DIMETHOXY--based therapies. Issues such as bioavailability, toxicity, and resistance mechanisms need to be thoroughly investigated in preclinical and clinical studies. However, the compound's versatility and demonstrated bioactivity make it a compelling subject for future research. Ongoing studies are expected to further explore its therapeutic potential and optimize its pharmacological properties.

In conclusion, QUINOLINE, 2,4-DICHLORO-6,8-DIMETHOXY- (CAS: 65628-72-0) represents a valuable chemical entity with diverse applications in drug discovery and development. Recent research has highlighted its antimicrobial and anticancer properties, as well as advancements in its synthetic methodology. As the scientific community continues to investigate this compound, it is poised to play a significant role in addressing unmet medical needs and advancing the field of chemical biology.

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